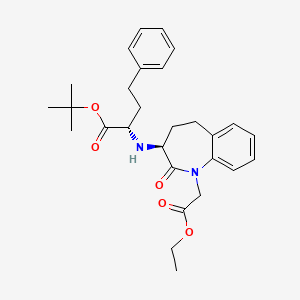

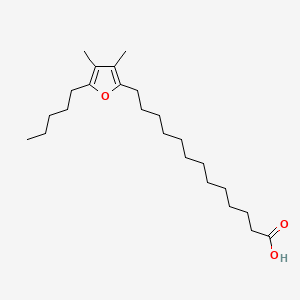

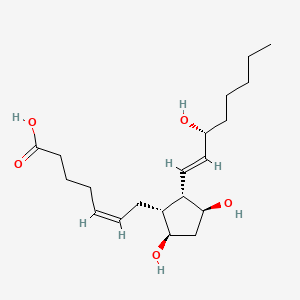

ent-15-F2t-IsoP

説明

ent-8-iso プロスタグランジンF2α: は、アラキドン酸のフリーラジカルによる非酵素的過酸化によって非酵素的に形成される生物学的に活性なイソプロスタンです。 強力な血管収縮作用で知られており、酸化ストレスのバイオマーカーとしてよく使用されます .

科学的研究の応用

ent-8-iso Prostaglandin F2.alpha. has a wide range of scientific research applications, including:

Chemistry: Used as a standard for studying lipid peroxidation and oxidative stress.

Biology: Serves as a biomarker for oxidative stress in various biological systems.

Medicine: Investigated for its role in diseases related to oxidative stress, such as cardiovascular diseases and neurodegenerative disorders.

Industry: Utilized in the development of diagnostic assays and therapeutic agents .

作用機序

ent-8-iso プロスタグランジンF2αの作用機序には、細胞表面の特定の受容体との相互作用が含まれ、さまざまな生理学的効果をもたらします。 主に、プロスタグランジン受容体に結合して血管収縮剤として作用し、その後、Gタンパク質を含む下流のシグナル伝達経路を活性化します .

類似の化合物との比較

類似の化合物:

8-イソプロスタグランジンF2α: 同様の血管収縮作用を持つ別のイソプロスタン。

8-iso-15(S)-プロスタグランジンF2α: 生物学的活性にわずかな違いがある立体異性体。

8-エピプロスタグランジンF2α: 比較可能な効果を持つ別の異性体

独自性: ent-8-iso プロスタグランジンF2αは、その特定の形成経路と強力な生物学的活性によって独特です。 その非酵素的形成は、一般的に酵素的に生成される他のプロスタグランジンとは異なります .

生化学分析

Biochemical Properties

ent-15-F2t-IsoP plays a significant role in biochemical reactions, particularly in the context of oxidative stress. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound is known to interact with cyclooxygenase enzymes, which are involved in the conversion of arachidonic acid to prostaglandins. This interaction can influence the production of other prostaglandins and related compounds, thereby affecting inflammatory responses and other physiological processes .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to activate signaling pathways that lead to the production of reactive oxygen species, which can further exacerbate oxidative stress and damage cellular components . Additionally, this compound can alter gene expression patterns, leading to changes in the production of proteins involved in inflammation, apoptosis, and other cellular processes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. This compound can bind to specific receptors on the cell surface, leading to the activation of intracellular signaling cascades. These cascades can result in the activation or inhibition of enzymes, changes in gene expression, and alterations in cellular metabolism. For example, this compound has been shown to inhibit the activity of certain antioxidant enzymes, thereby increasing oxidative stress within the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable for extended periods under certain conditions, but it can also degrade rapidly in the presence of specific enzymes or reactive molecules . Long-term exposure to this compound has been associated with sustained oxidative stress and chronic inflammation in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can act as a signaling molecule, modulating various physiological processes without causing significant damage. At high doses, this compound can induce toxic effects, including severe oxidative stress, inflammation, and tissue damage . Threshold effects have been observed, where the impact of this compound becomes more pronounced beyond a certain dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to lipid metabolism and oxidative stress. It interacts with enzymes such as cyclooxygenases and lipoxygenases, which are involved in the metabolism of polyunsaturated fatty acids. These interactions can influence the production of other bioactive lipids and affect metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by lipid transporters and can bind to intracellular proteins that facilitate its distribution to various cellular compartments . The localization and accumulation of this compound can influence its activity and function within the cell .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound has been found to localize to the mitochondria, where it can influence mitochondrial function and contribute to oxidative stress . The specific localization of this compound can determine its interactions with other biomolecules and its overall impact on cellular processes .

準備方法

合成経路と反応条件: ent-8-iso プロスタグランジンF2αは、アラキドン酸の非酵素的過酸化によって合成されます。 このプロセスには、アラキドン酸の過酸化を開始するフリーラジカルの形成が含まれ、イソプロスタンの生成につながります .

工業生産方法: ent-8-iso プロスタグランジンF2αの工業生産では、通常、高度な化学合成技術を使用して、高純度と高収率を確保します。 このプロセスには、生物学的供給源からのアラキドン酸の抽出と、それに続く制御された過酸化反応が含まれます .

化学反応の分析

反応の種類: ent-8-iso プロスタグランジンF2αは、以下を含むさまざまな化学反応を受けます。

酸化: 化合物はさらに酸化されて、さまざまな誘導体になります。

還元: 還元反応は、それをより酸化されていない形態に変換できます。

一般的な試薬と条件:

酸化剤: 一般的な酸化剤には、過酸化水素およびその他の過酸化物が含まれます。

還元剤: 水素化ホウ素ナトリウムなどの還元剤を使用できます。

主要な生成物: これらの反応から生成される主要な生成物には、ent-8-iso プロスタグランジンF2αのさまざまな酸化および還元誘導体があり、それらは異なる生物学的活性を持つ可能性があります .

科学研究への応用

ent-8-iso プロスタグランジンF2αは、以下を含む幅広い科学研究への応用があります。

化学: 脂質過酸化および酸化ストレスを研究するための標準として使用されます。

生物学: さまざまな生物学的システムにおける酸化ストレスのバイオマーカーとして役立ちます。

医学: 心血管疾患や神経変性疾患など、酸化ストレス関連疾患におけるその役割について調査されています。

産業: 診断アッセイと治療薬の開発に使用されます .

類似化合物との比較

8-Isoprostaglandin F2.alpha.: Another isoprostane with similar vasoconstrictive properties.

8-iso-15(S)-Prostaglandin F2.alpha.: A stereoisomer with slightly different biological activities.

8-epi Prostaglandin F2.alpha.: Another isomer with comparable effects

Uniqueness: ent-8-iso Prostaglandin F2.alpha. is unique due to its specific formation pathway and potent biological activity. Its non-enzymatic formation distinguishes it from other prostaglandins that are typically produced enzymatically .

特性

IUPAC Name |

(Z)-7-[(1R,2S,3S,5R)-3,5-dihydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16-,17+,18-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXGPLTODNUVGFL-VCKDCIDJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@H](/C=C/[C@@H]1[C@H](C[C@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201348027 | |

| Record name | (5Z,9beta,11beta,12alpha,13E,15R)-9,11,15-Trihydroxyprosta-5,13-dien-1-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201348027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159812-83-6 | |

| Record name | (5Z,9beta,11beta,12alpha,13E,15R)-9,11,15-Trihydroxyprosta-5,13-dien-1-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201348027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(6-Fluorobenzo[d]thiazol-2-yl)acetonitrile](/img/structure/B583279.png)